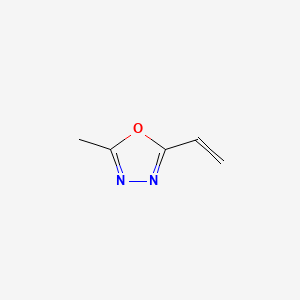

Pyrrole-2,3,4,5-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

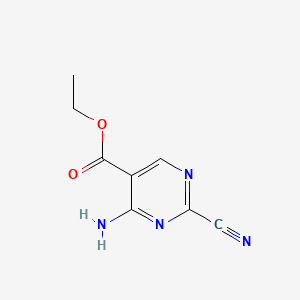

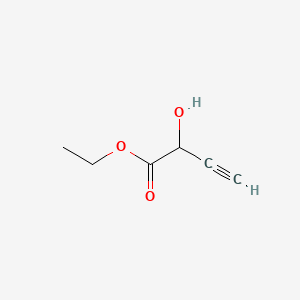

Pyrrole-2,3,4,5-d4 is a variant of pyrrole, which is a heterocyclic aromatic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the most prominent and well-known methods for the preparation of pyrrole is the Paal-Knorr synthesis . Other methods include the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron .Chemical Reactions Analysis

Pyrrole can undergo various chemical reactions. For instance, it can undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles in excellent yields .Physical And Chemical Properties Analysis

Pyrrole has a nutty odor and is a 5-membered aromatic heterocycle . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .科学的研究の応用

Electron Delocalization and Electrochemical Properties : Pyrrole derivatives, such as tetraferrocenyl-1-phenyl-1H-pyrrole, demonstrate significant electron delocalization and electrochemical reversibility, indicating potential applications in electronic and electrochemical systems (Hildebrandt, Schaarschmidt, & Lang, 2011).

Synthesis of Multinuclear Complexes : Pyrrole derivatives can be used to create multinuclear complexes, such as Pd(II), Cu(I), and Ag(I) complexes, with potential applications in materials science and catalysis (Ghorai & Mani, 2014).

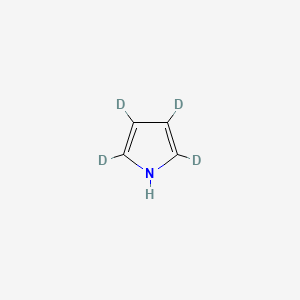

Vibrational Spectra Analysis : Studies on the vibrational spectra of deuterium-substituted pyrroles, like symmetrical pyrrole-d4, contribute to a deeper understanding of their structural and electronic properties, important in spectroscopy and material characterization (Lord & Miller, 1942).

Multicomponent Synthesis Efficiency : The efficient synthesis of pyrrole derivatives is crucial for advancing in biology and materials science. Multicomponent routes offer synthetic efficiency and environmental benefits (Estévez, Villacampa, & Menéndez, 2014).

Sustainable Catalytic Synthesis : Iridium-catalyzed synthesis of pyrroles using renewable resources underlines the potential for sustainable production of these compounds, essential in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

Organic Electronics and Thin Film Transistors : Pyrrole-based polymers, such as those derived from pyrrolo[3,4-c]pyrrole-1,3-dione, show potential in organic electronics, particularly in thin film transistors, due to their charge transport performance (Guo, Sun, & Li, 2014).

Safety And Hazards

特性

IUPAC Name |

2,3,4,5-tetradeuterio-1H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=C1[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrole-2,3,4,5-d4 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)

![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)

![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)

![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)